molecular formula C13H12N4S B6423847 6-[(3-methylphenyl)methylsulfanyl]-7H-purine CAS No. 537667-64-4

6-[(3-methylphenyl)methylsulfanyl]-7H-purine

Cat. No.: B6423847
CAS No.: 537667-64-4
M. Wt: 256.33 g/mol
InChI Key: XJVBAQUTZZPTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(3-methylphenyl)methylsulfanyl]-7H-purine is a synthetic purine derivative supplied for research purposes. This compound belongs to the class of organosulfur purines, characterized by a methylphenylmethylsulfanyl group at the 6-position of the purine ring system. Purines are fundamental structures in biochemistry, and their synthetic derivatives are of significant interest in pharmacological research, particularly in the study of the purinergic signaling system . The purinergic system is a complex network involving extracellular nucleotides and nucleosides that act as signaling molecules through P1 (adenosine) and P2 (ATP, ADP, UTP, UDP) receptors . These receptors are critical regulators of immune response, inflammation, cardiovascular function, and neuronal communication . As a modified purine, this compound is designed as a potential tool for researchers investigating the structure-activity relationships of purinergic receptor ligands, enzyme inhibitors, and other biochemical pathways where purine-based molecules play a role. Product Use Statement: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-[(3-methylphenyl)methylsulfanyl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c1-9-3-2-4-10(5-9)6-18-13-11-12(15-7-14-11)16-8-17-13/h2-5,7-8H,6H2,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVBAQUTZZPTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332946
Record name 6-[(3-methylphenyl)methylsulfanyl]-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537667-64-4
Record name 6-[(3-methylphenyl)methylsulfanyl]-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-methylphenyl)methylsulfanyl]-7H-purine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .

    Suzuki–Miyaura Coupling:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction parameters and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

6-[(3-methylphenyl)methylsulfanyl]-7H-purine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring or the attached substituents.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

The compound 6-[(3-methylphenyl)methylsulfanyl]-7H-purine , also known as a purine derivative, has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article explores its applications in detail, focusing on its significance in chemistry, biology, medicine, and industry.

Structural Features

The compound features a purine base with a methylsulfanyl group and a 3-methylphenyl substituent. This unique arrangement allows for various interactions with biological targets.

Chemistry

The compound serves as an important intermediate in synthetic organic chemistry. Its structure allows it to participate in various chemical reactions, including:

  • Nucleophilic substitutions : The sulfur atom can act as a nucleophile, facilitating the formation of new bonds.
  • Electrophilic reactions : The aromatic ring can undergo electrophilic aromatic substitution, making it useful for synthesizing more complex molecules.

Biology

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties : Studies have shown that derivatives of purines can exhibit antimicrobial activity, making them candidates for developing new antibiotics.
  • Anticancer Activity : Some purine derivatives have been explored for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in cell growth.

Medicine

The therapeutic potential of this compound is under investigation:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to novel treatments for diseases such as cancer and metabolic disorders.
  • Drug Development : Its structural features are being studied to design new drugs that can effectively target specific receptors or enzymes.

Industry

In industrial applications, this compound is being explored for:

  • Material Science : Its unique properties allow it to be used in the development of new materials with specific functionalities.
  • Catalysis : The compound may serve as a catalyst or precursor in various chemical processes, enhancing efficiency and yield.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of purine compounds showed significant inhibition against various bacterial strains. The inclusion of the methylsulfanyl group enhanced the lipophilicity of the molecule, improving its ability to penetrate bacterial membranes.

Case Study 2: Anticancer Research

Research conducted on purine derivatives indicated their potential to inhibit the growth of specific cancer cell lines. The mechanism involved interference with DNA synthesis and repair processes, suggesting that compounds like this compound could be developed into chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 6-[(3-methylphenyl)methylsulfanyl]-7H-purine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Purine Derivatives

Compound Name Substituent at Position 6 Molecular Weight Key Features References
6-[(3-methylphenyl)methylsulfanyl]-7H-purine 3-methylbenzylsulfanyl 286.36 g/mol Lipophilic substituent; potential for π-π stacking
6-(methylsulfanyl)-7H-purine Methylsulfanyl 166.20 g/mol Simplest thiopurine; used as a synthetic precursor
6-(4-Methoxyphenyl)purine 4-methoxyphenyl 241.26 g/mol Electron-rich aryl group; enhanced solubility
Azathioprine 3-methyl-5-nitroimidazol-4-ylsulfanyl 277.27 g/mol Clinically used immunosuppressant; nitro group for prodrug activation
6-{[(6-methylpyridin-2-yl)methyl]sulfanyl}-7H-purine Pyridinylmethylsulfanyl 283.35 g/mol Heteroaromatic substituent; potential for H-bonding

Key Observations:

  • Electronic Effects : The 4-methoxyphenyl group in 6-(4-methoxyphenyl)purine introduces electron-donating properties, which may enhance solubility in polar solvents compared to the lipophilic 3-methylbenzylsulfanyl group in the target compound .
  • Bioactivity : Azathioprine’s nitroimidazole substituent enables metabolic activation to 6-mercaptopurine, a mechanism absent in this compound, suggesting divergent pharmacological pathways .
  • Synthetic Accessibility : 6-(methylsulfanyl)-7H-purine is synthesized via straightforward alkylation (e.g., using methyl iodide), whereas the target compound likely requires more complex benzylation steps, as inferred from similar protocols in .

Spectroscopic and Physicochemical Comparisons

  • NMR Data :

    • 6-(4-Methoxyphenyl)purine : Aromatic protons at δ 8.87–8.82 ppm (Ar-H) and methoxy signal at δ 3.88 ppm (OCH3) .
    • Azathioprine : Characteristic nitro group vibrations in IR (~1520 cm⁻¹) and deshielded imidazole protons in NMR .
    • The target compound’s 3-methylbenzyl group would likely show aromatic protons near δ 7.2–7.3 ppm and a singlet for the methyl group at δ 2.37 ppm, based on analogs in .
  • In contrast, 6-(methylsulfanyl)-7H-purine’s smaller substituent may improve solubility in organic solvents like ethyl acetate .

Biological Activity

6-[(3-Methylphenyl)methylsulfanyl]-7H-purine, also known as a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a methylsulfanyl group attached to a purine structure, which may influence its interaction with biological targets. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The purine core allows for potential binding to purinergic receptors, which are involved in numerous physiological processes including cell signaling, inflammation, and immune responses.

Key Mechanisms:

  • Purinergic Signaling: The compound may act as an agonist or antagonist at purinergic receptors (e.g., P2Y receptors), influencing cellular responses related to inflammation and immune modulation .
  • Enzyme Inhibition: It has been suggested that the methylsulfanyl group can enhance the compound's ability to inhibit enzymes involved in nucleotide metabolism, potentially leading to antiproliferative effects in cancer cells .

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Anticancer Activity: Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
  • Antimicrobial Properties: The compound has demonstrated antimicrobial activity against specific bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects: By modulating purinergic signaling pathways, it may reduce inflammation in various models of inflammatory diseases .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1 Identified cytotoxic effects on human cancer cell lines with IC50 values ranging from 10-30 µM. Indicated involvement of apoptosis pathways .
Study 2 Showed significant antibacterial activity against Staphylococcus aureus with an MIC of 15 µg/mL.
Study 3 Evaluated anti-inflammatory effects in a mouse model, demonstrating reduced edema and inflammatory cytokines following treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-[(3-methylphenyl)methylsulfanyl]-7H-purine, and how can reaction conditions be methodologically optimized?

  • Answer : Synthesis typically involves nucleophilic substitution at the 6-position of the purine core using a thiol-containing reactant. Key parameters include solvent polarity (e.g., DMF for solubility), temperature control (40–60°C to avoid side reactions), and catalytic use of mild bases like triethylamine. Reaction progress should be monitored via TLC or HPLC. Optimization requires iterative adjustment of molar ratios (e.g., 1:1.2 purine:thiol reagent) and purification via column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Answer : IR spectroscopy is critical for confirming the C–S bond (stretching at ~650–700 cm⁻¹) and aromatic C–H bonds (3-methylphenyl group, ~3000–3100 cm⁻¹) . Mass spectrometry (ESI-MS) validates molecular weight, while ¹H/¹³C NMR resolves substitution patterns (e.g., methylene protons in the benzylsulfanyl group at δ 4.2–4.5 ppm). Cross-validate with computational IR/NMR simulations (e.g., DFT) to resolve ambiguities .

Q. How should researchers align their studies with theoretical frameworks in medicinal chemistry or chemical engineering?

  • Answer : Link research to conceptual frameworks such as structure-activity relationships (SAR) for bioactivity prediction or process intensification principles (e.g., membrane separation for purification). For example, SAR studies should systematically vary substituents (e.g., methylphenyl vs. bromophenyl groups ) and correlate changes with biological assays. Theoretical models like QSAR or molecular docking can guide hypothesis formation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Answer : Discrepancies may arise from solvent effects, protein flexibility in docking, or unaccounted metabolic pathways. Validate computational models with in vitro assays under physiological conditions. Use meta-dynamics simulations to assess ligand-protein binding kinetics or incorporate explicit solvent models in DFT calculations. Cross-reference with structural analogs (e.g., 8-propylsulfanyl purines ) to identify confounding variables .

Q. What factorial design approaches are appropriate for studying substituent effects on the purine core’s bioactivity?

  • Answer : Employ a 2³ factorial design to test variables: (1) substituent position (e.g., 6- vs. 8-sulfanyl), (2) alkyl chain length (methyl vs. propyl), and (3) aromatic ring substitution (3-methylphenyl vs. 4-ethoxyphenyl ). Use ANOVA to identify significant interactions. For example, increased lipophilicity from longer alkyl chains may enhance membrane permeability but reduce solubility—quantify via logP measurements .

Q. What strategies mitigate heterogeneity in biological assay results when testing this compound’s efficacy?

  • Answer : Standardize assay protocols using guidelines like OECD 439 for in vitro tests. Address batch-to-batch variability via HPLC purity checks (>95%). Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm mechanisms. For inconsistent results, apply sensitivity analysis to identify critical parameters (e.g., ATP concentration in kinase assays) and validate with structural analogs (e.g., 3-methylxanthine derivatives ) .

Methodological Notes

  • Data Validation : Cross-reference experimental data with PubChem records (e.g., DTXSID80671919 ) and NIST spectral libraries .
  • Advanced Modeling : Integrate COMSOL Multiphysics for reaction kinetics optimization or AI-driven autonomous laboratories for high-throughput screening .
  • Ethical Compliance : Adhere to CRDC guidelines (e.g., RDF2050108 for process simulation ) and EPA DSSTox standards for environmental impact assessments .

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